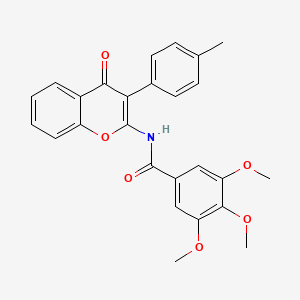
3,4,5-trimethoxy-N-(4-oxo-3-(p-tolyl)-4H-chromen-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3,4,5-trimethoxy-N-(4-oxo-3-(p-tolyl)-4H-chromen-2-yl)benzamide is a synthetic molecule that appears to be designed for biological activity, possibly as an antitumor agent. While the provided papers do not directly discuss this exact compound, they do provide insights into similar molecules and their properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, novel dihydropyrimidine derivatives were synthesized in one pot by reacting enaminones with substituted benzaldehydes and urea/thiourea in the presence of glacial acetic acid . This suggests that the synthesis of 3,4,5-trimethoxy-N-(4-oxo-3-(p-tolyl)-4H-chromen-2-yl)benzamide could also involve similar condensation reactions, possibly utilizing substituted benzaldehydes and an amide or urea derivative as starting materials.
Molecular Structure Analysis
X-ray diffraction and density functional theory (DFT) calculations are common techniques used to determine and analyze the molecular structure of compounds. For example, a novel benzamide derivative was analyzed using X-ray single crystal diffraction and DFT calculations, which provided detailed information about the molecule's geometry and electronic properties . These methods could be applied to determine the crystal structure and electronic configuration of the compound , which would be essential for understanding its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of similar compounds has been studied, revealing that they can undergo various chemical reactions. A novel chromen derivative was synthesized and its reactivity with mono- and di-nitrogen nucleophiles was investigated, leading to the formation of enamines, enaminones, and benzofuran derivatives . This indicates that the compound of interest may also exhibit reactivity towards nucleophiles, potentially leading to a variety of reaction products that could be of pharmacological interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various analytical techniques. For instance, the antioxidant properties of a benzamide derivative were determined using the DPPH free radical scavenging test . Additionally, the thermal decomposition of a pyrazole derivative was studied by thermogravimetric analysis, and its nonlinear optical properties were discussed based on polarizability and hyperpolarizability values . These studies suggest that the compound could also possess interesting physical and chemical properties, such as antioxidant activity or optical properties, which could be relevant for its potential applications.
Scientific Research Applications
Synthesis and Anticholinesterase Activity
Research has shown that coumarin derivatives, similar to the specified compound, have been synthesized and tested for their anticholinesterase activity. These compounds have shown significant activity toward acetylcholinesterase (AChE), which is crucial for treating diseases such as Alzheimer's. The structure-activity relationship (SAR) studies indicated that certain modifications on the coumarin scaffold could improve anti-AChE activity, suggesting the potential for designing novel therapeutic agents (Ghanei-Nasab et al., 2016).
Kinetics and Thermodynamics of Oxidation
Studies on the oxidation of compounds with trimethoxy benzaldehyde structures, which share similarity with the target compound, have reported on the kinetics and thermodynamics of their reactions. These findings are crucial for understanding the reactivity and stability of such compounds in various chemical and biological contexts. The detailed mechanistic insights help in tailoring these compounds for specific applications, such as in synthetic chemistry or materials science (Asghar et al., 2014).
Metal Complexes and Spectroscopic Studies
Research involving the synthesis of novel organic ligands related to the target compound and their metal complexes has been conducted. These studies focus on understanding the interaction of such compounds with metals, which is vital for applications in catalysis, material science, and as potential therapeutic agents. The spectroscopic studies provide insights into the structure and properties of these complexes, highlighting their potential utility in various scientific domains (Myannik et al., 2018).
Antioxidant and Anticancer Activities
Several coumarin derivatives have been synthesized and evaluated for their anticancer and antioxidant activities. These studies reveal the potential of such compounds in developing new therapeutic agents against various types of cancers and in combating oxidative stress-related diseases. The research underscores the significance of the structural features of these compounds in mediating their biological activities, which could guide the design of more effective and selective agents (Shi et al., 2020).
properties
IUPAC Name |
3,4,5-trimethoxy-N-[3-(4-methylphenyl)-4-oxochromen-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-15-9-11-16(12-10-15)22-23(28)18-7-5-6-8-19(18)33-26(22)27-25(29)17-13-20(30-2)24(32-4)21(14-17)31-3/h5-14H,1-4H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLQYOZTIZIDRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-(4-oxo-3-(p-tolyl)-4H-chromen-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-hydroxy-2-[4-(propan-2-yloxy)phenyl]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2553523.png)
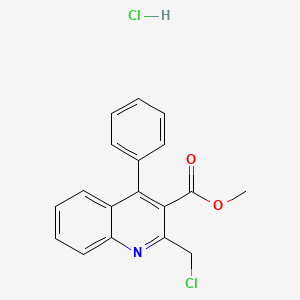
![5-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2553526.png)
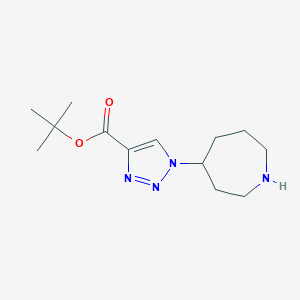
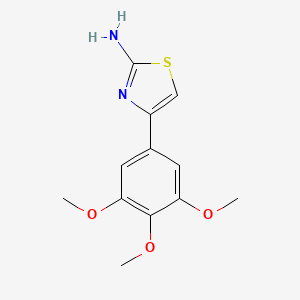
![4-Methyl-3-nitrobenzoic acid [4-oxo-6-[(2-pyrimidinylthio)methyl]-3-pyranyl] ester](/img/structure/B2553532.png)
![2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/no-structure.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chlorobenzenesulfonamide](/img/structure/B2553537.png)
![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2553538.png)

![2-[(2-Chloro-4-fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2553540.png)
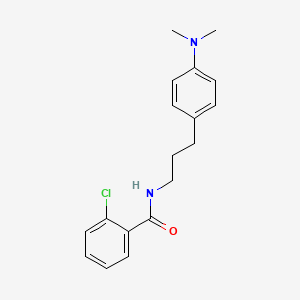
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2553543.png)
![4-isobutyl-N-isopropyl-1-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553546.png)